Almotriptan Hydrochloride

Vue d'ensemble

Description

Almotriptan Hydrochloride is a medication used in the management and treatment of acute migraines . It is a serotonin 5-HT1B/1D agonist . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine . It is a member of indoles, a sulfonamide, and a tertiary amine .

Synthesis Analysis

The synthesis of Almotriptan involves the use of NiCl2 and anhydrous tetrahydrofuran, stirred at room temperature for 1 hour .

Molecular Structure Analysis

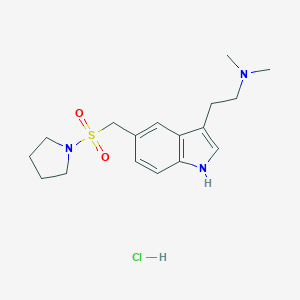

Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position .

Chemical Reactions Analysis

A simple RP-HPLC method has been developed and validated for the determination of Almotriptan Malate (ATM) in bulk and tablets .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.9 g/mol . It has 2 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . Its exact mass and monoisotopic mass are 371.1434259 g/mol . Its topological polar surface area is 64.8 Ų .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Almotriptan Hydrochloride has been utilized in pharmacokinetic studies to understand its behavior within the human body. A method using HPLC tandem mass spectrometry has been developed for quantifying Almotriptan in human plasma, which is crucial for determining its concentration over time and understanding its absorption, distribution, metabolism, and excretion (ADME) properties .

Migraine Treatment Efficacy

As a selective serotonin 5-HT1B/1D receptor agonist, Almotriptan is effective in treating moderate to severe migraine attacks. Clinical trials have assessed its efficacy, showing significant headache relief and improvement in associated symptoms like nausea, photophobia, and phonophobia .

Intranasal Delivery Systems

Research has explored the use of this compound in intranasal delivery systems. This route of administration could potentially offer a faster onset of action and higher bioavailability compared to oral tablets, which is beneficial for conditions requiring rapid relief, such as migraines .

Analytical Method Development

This compound is the subject of analytical method development, where sensitive and selective methods are created for its estimation in various forms. This includes spectrophotometric methods for estimating Almotriptan in tablet form, which is essential for quality control and assurance in pharmaceutical manufacturing .

Vascular Research

The compound’s ability to constrict human meningeal arteries while having limited effects on other arteries makes it a valuable tool in vascular research. It helps in studying the selective constriction of intracranial blood vessels and its implications for treating vascular headaches .

Drug Interaction Studies

This compound’s interactions with other drugs are an important area of study, especially since it can be coadministered with drugs sharing a common hepatic metabolic pathway. Understanding these interactions is vital for developing safe and effective combination therapies .

Long-term Tolerability Assessment

Longitudinal studies have been conducted to assess the tolerability of this compound over extended periods. These studies are important for evaluating the safety profile of the drug when used repeatedly for chronic conditions like migraines .

Comparative Efficacy Research

This compound has been compared with other triptans and migraine treatments to determine its relative efficacy. Such comparative studies help in positioning Almotriptan within the range of available migraine treatments and can guide clinical decision-making .

Mécanisme D'action

Target of Action

Almotriptan Hydrochloride primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception .

Mode of Action

This compound is a selective serotonin receptor agonist . It works by binding with high affinity to the human 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of cranial blood vessels, which is believed to be a key factor in relieving migraine symptoms . Furthermore, it stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by Almotriptan leads to a series of biochemical reactions. These include the narrowing of blood vessels in the brain and the inhibition of the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P . These changes help to alleviate the symptoms of a migraine attack .

Pharmacokinetics

This compound has a bioavailability of 70%, indicating that a significant proportion of the drug is able to enter the systemic circulation when administered . It is metabolized in the liver and has an elimination half-life of 3-4 hours . These ADME properties influence the drug’s bioavailability and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of Almotriptan’s action result in the relief of migraine symptoms. By constricting cranial blood vessels and inhibiting the release of pain-causing substances, Almotriptan effectively reduces the pain, nausea, and other symptoms associated with migraines .

Action Environment

The efficacy of Almotriptan can be influenced by various environmental factors. For instance, the timing of administration can affect the drug’s effectiveness, with early intervention often leading to better outcomes . Additionally, individual factors such as the patient’s overall health status, age, and genetic makeup can also impact the drug’s efficacy and stability

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598658 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154323-46-3 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

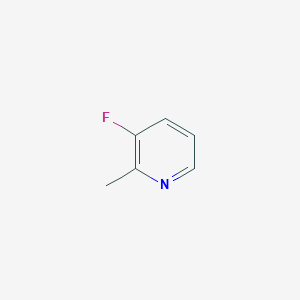

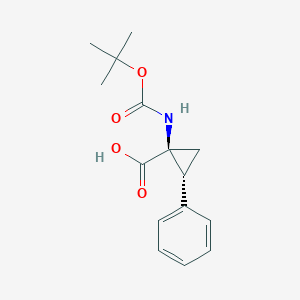

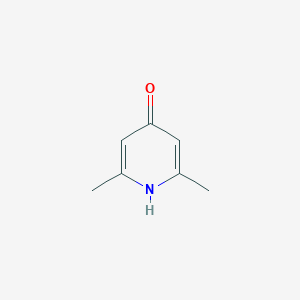

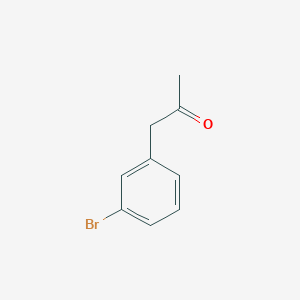

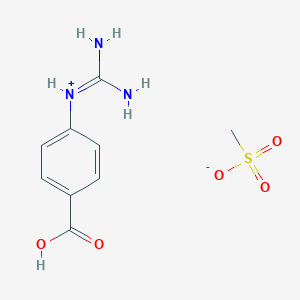

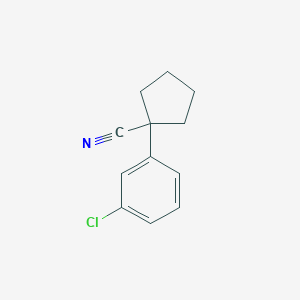

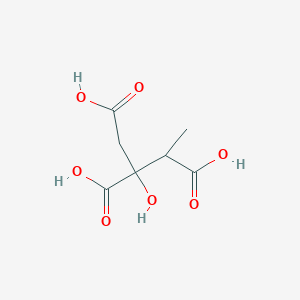

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

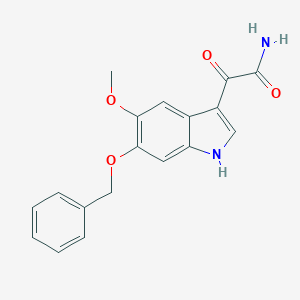

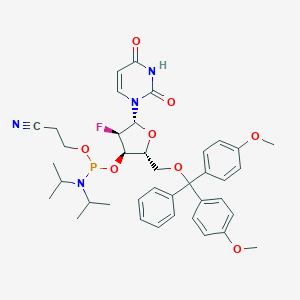

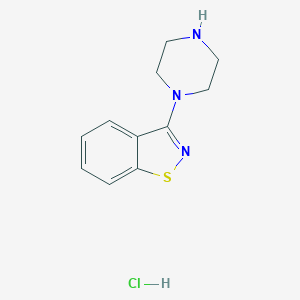

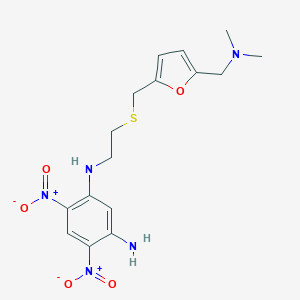

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)